Product packaging for Ganoderic acid H(Cat. No.:)

Ganoderic acid H

Cat. No.: B1257755
M. Wt: 572.7 g/mol
InChI Key: YCXUCEXEMJPDRZ-YIRLAGBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ganoderic Acid H is a lanostane-type triterpenoid, part of the diverse family of ganoderic acids found in the medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi) . This compound is characterized by a tetracyclic lanostane skeleton and a carboxyl group side chain, with a specific hydroxyl substitution at the C27 position . While numerous ganoderic acids, such as Ganoderic Acids A, B, and DM, have been extensively studied for their potential pharmacological activities—including anti-cancer, anti-inflammatory, hepatoprotective, and neuroprotective effects—detailed and specific research on the biological activities, mechanisms of action, and research applications of this compound remains limited in the publicly available scientific literature . The current understanding of its research value is primarily based on its structural classification among other bioactive triterpenoids. Researchers are encouraged to contact our scientific support team for the most current purity data, solubility information, and handling protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44O9 B1257755 Ganoderic acid H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H44O9

Molecular Weight

572.7 g/mol

IUPAC Name

(6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

InChI

InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,22+,27-,30+,31+,32+/m1/s1

InChI Key

YCXUCEXEMJPDRZ-YIRLAGBYSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Synonyms

ganoderic acid H

Origin of Product

United States

**advanced Methodologies for Isolation, Separation, and Purification of Ganoderic Acid H**

Optimized Extraction Techniques from Fungal Biomass

Extraction is the initial critical step in obtaining Ganoderic acid H from its natural source. Various techniques, ranging from conventional solvent-based methods to advanced green technologies, have been refined to improve extraction efficiency.

Solvent-Based Extraction Approaches and Refinements

Solvent extraction remains a widely employed method for isolating triterpenoids, including this compound, from Ganoderma species. The choice of solvent and optimized conditions significantly influence the yield. For instance, an optimal condition for extracting triterpenoids from Ganoderma lucidum was determined to be 100% ethanol (B145695) at 60.22°C for 6.00 hours, which increased the yield of this compound from 0.88 mg/g to 2.09 mg/g powder. outbreak.infonih.gov

Other effective solvents for the extraction of this compound from Ganoderma lucidum fruit body include chloroform, dichloromethane (B109758), ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone. outbreak.infonih.gov Methanol (B129727) with 0.5% formic acid (v/v) has also been identified as an optimal extracting solvent, achieving over 90% recovery of this compound from plasma samples. nih.gov For the extraction of ganoderic acids from dried fermentation mycelia powder, ethanol was selected as an optimal extractant due to its favorable balance of extraction efficiency, minimal instrument noise, and lower toxicity compared to other organic solvents. Studies on wall-broken G. lucidum spores indicated that 50% and 70% ethanol extracts yielded higher total triterpenoid (B12794562) content. Chloroform extraction, performed three times in an ultrasonic water bath for 20 minutes, has also been successfully applied to G. lucidum mycelia.

Microwave extraction presents an alternative solvent-based approach. An optimized microwave extraction method using 95% ethanol at 90°C with 800 W microwave power for 5 minutes resulted in a total triterpenoid extraction rate of 5.11%.

Table 1: Optimized Solvent-Based Extraction Conditions for this compound

SolventTemperature (°C)Time (h)Other ConditionsYield/RecoverySource MaterialReference
100% Ethanol60.226.00-2.09 mg/g powder (from 0.88 mg/g)Ganoderma lucidum outbreak.infonih.gov
Methanol with 0.5% Formic Acid (v/v)--->90% RecoveryPlasma (for GA-H) nih.gov
95% Ethanol80-Three extractions-Ganoderma lucidum fruiting bodies
Ethanol--Optimized for efficiency, low toxicity-Dried fermentation mycelia powder
50% & 70% Ethanol---Higher total triterpenoid contentWall-broken G. lucidum spores
Chloroform-0.33 (20 min x 3)Ultrasonic water bath-G. lucidum mycelia
95% Ethanol (Microwave)900.08 (5 min)800 W microwave power5.11% total triterpenoidsGanoderma lucidum

Advanced Green Extraction Technologies (e.g., Supercritical Fluid Extraction)

Supercritical Fluid Extraction (SFE) is recognized as a green extraction technology due to its advantages, including simplified processes, reduced energy consumption, minimal pollution, and the absence of chemical solvent residues. SFE can effectively replace traditional organic solvents like methanol for triterpenoid extraction.

For the extraction of total triterpenoids from G. lucidum fruiting body powders, optimal SFE conditions were identified as 22 MPa extraction pressure, 50°C extraction temperature, and 2 hours extraction time, resulting in an extraction rate of 17.6% total triterpenoids. The addition of 30-50% edible alcohol as an entrainer during supercritical fluid CO2 extraction can further enhance triterpene content, reaching up to 18.16% in extracts. In another study, SFE for ganoderic acid and phenolic compounds from Ganoderma lucidum achieved optimal purification effects at a lower temperature of 40°C, a high pressure of 30 MPa, and a low sample flow rate of 3 mL/min. Supercritical carbon dioxide extraction at 50 MPa and 40°C for 1.0 hour has been used to obtain SFE extracts from Ganoderma lucidum powder.

The Expansion of Supercritical Fluid Solution (ESS) is a novel and green method for producing nanoparticles from G. lucidum extract, and it has been instrumental in identifying various ganoderic acids, including this compound. Optimal conditions for ESS-based nanoparticle production were a pressure drop at 25 MPa, a 20-minute collection time, and a temperature of 40°C.

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are indispensable for separating and purifying this compound from the complex mixture of compounds present in Ganoderma extracts.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of ganoderic acids, often followed by re-crystallization for final purification. Various HPLC methodologies have been developed and optimized for this compound and other related triterpenoids.

A common HPLC method for analyzing the lipophilic components of Ganoderma lucidum extract employs a C-18 column with a step gradient solvent system comprising acetonitrile (B52724) (CH3CN) and 0.1% aqueous acetic acid (CH3COOH). Specifically, a Phenomenex Luna C-18 column (5 μm, 250 mm × 4.6 mm I.D.) maintained at 30°C with a constant flow rate of 1.0 mL/min is often used. The elution is typically monitored at a wavelength range of 200–500 nm using a photodiode array detector. A detailed gradient elution procedure for ganoderic acids involves varying the CH3CN/0.1% aqueous CH3COOH ratio: starting at 25/75, transitioning to 35/65 at 35 minutes, then to 45/55 at 45 minutes, and finally to 100% CH3CN at 90 minutes. LC-MS analysis, often with an ion-trap using Atmospheric Pressure Chemical Ionization (APCI) technique, is subsequently performed for identification and confirmation.

For quality control and quantification, an HPLC-DAD fingerprint method has been developed to analyze 13 active components, including this compound, in G. lucidum fruiting bodies and spores. This method utilizes an Agilent 1260 HPLC system equipped with a Hypersil Gold aQ Endcapped C18 reversed-phase column (100 mm × 2.1 mm, 1.9 μm) and a C18 guard column. The column temperature is set at 35°C, with a flow rate of 0.2 mL/min, and detection wavelength at 254 nm. The mobile phase consists of acetonitrile (A) and 0.1% phosphoric acid (v/v, B) with a gradient elution.

Ultra-High Performance Liquid Chromatography (UHPLC) systems, such as the Agilent 1290, coupled with an Agilent Zorbax Eclipse Plus C18 column (100 mm × 2.1 mm, 1.8 μm) operating at a flow rate of 0.3 mL/min and 35°C, are also employed. For positive-ion acquisition, the mobile phase typically consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). For negative-ion acquisition, 5 mmol/L ammonium (B1175870) acetate in water (A) and 5 mmol/L ammonium acetate in acetonitrile (B) are used.

A sensitive and selective liquid chromatography–tandem mass spectrometry (LC–MS/MS) method allows for the simultaneous analysis of several ganoderic acids, including this compound. This method employs an Agilent Zorbax XDB C18 column (250 mm × 4.6 mm i.d., 5 μm) with an isocratic mobile phase of acetonitrile, water, and formic acid (42:58:0.5, v/v/v). Mass spectrometric detection is achieved using a triple-quadrupole mass spectrometer with an APCI interface, operating in both negative and positive ionization modes via a single within-run polarity switching. Quantitation is performed using Selective Reaction Monitoring (SRM) mode. The retention time for this compound in one HPLC-MS method has been reported as 24.77 minutes, with a parent ion of 571, a quantitative ion of 553.2 (collision energy 13), and a qualifier ion of 511.2 (collision energy 29).

Reverse-phase HPLC is also established for the determination of triterpenoids in Ganoderma tsugae, utilizing a C18 column with a gradient elution of acetonitrile and 2% acetic acid as the mobile phase at a flow-rate of 0.8 mL/min, with detection at 252 nm. Semi-preparative HPLC, using aqueous ethanol as the mobile phase, has been used to purify ganoderic acids from Ganoderma mycelium extracts.

Table 2: Representative HPLC Methodologies for this compound and Related Triterpenoids

Column TypeColumn DimensionsTemperature (°C)Flow Rate (mL/min)Mobile PhaseDetection Wavelength (nm)ApplicationReference
C-18 (Phenomenex Luna)5 μm, 250 mm × 4.6 mm I.D.301.0CH3CN/0.1% aq. CH3COOH gradient200-500Analysis of G. lucidum extract
Hypersil Gold aQ Endcapped C181.9 μm, 100 mm × 2.1 mm350.2Acetonitrile (A)/0.1% Phosphoric Acid (B) gradient254Quantification in G. lucidum (spore/fruiting body)
Agilent Zorbax Eclipse Plus C181.8 μm, 100 mm × 2.1 mm350.30.1% Formic Acid in Water/Acetonitrile (Positive-ion); 5 mmol/L Ammonium Acetate in Water/Acetonitrile (Negative-ion)-UHPLC-MS analysis
Agilent Zorbax XDB C185 μm, 250 mm × 4.6 mm i.d.--Acetonitrile:Water:Formic Acid (42:58:0.5, v/v/v) isocratic-LC-MS/MS for 5 ganoderic acids
C18 Reverse-Phase--0.8Acetonitrile/2% Acetic Acid gradient252Determination in G. tsugae

Preparative Chromatography Techniques (e.g., Flash Chromatography, Counter-current Chromatography)

Preparative chromatography techniques are essential for isolating larger quantities of purified this compound and other triterpenoids. Flash column chromatography, for instance, has been performed using systems like Biotage Isolera Four. Crude extracts can be purified by column chromatography using solvent systems such as dichloromethane and methanol (10:1, v/v).

Counter-current chromatography (CCC) and high-speed counter-current chromatography (HSCCC) are powerful support-free liquid-liquid chromatographic techniques that offer advantages such as low sample denaturation risk, rapid separation, and high recovery, making them suitable for large-scale separations. CCC has been successfully applied to separate main triterpenoids from G. lucidum crude extracts. A combination of stepwise CCC and pH-zone-refining CCC has enabled the separation of Ganoderic acids G, A, B, D, and ganoderenic acid D with HPLC purities exceeding 90%.

An efficient method for preparing Ganoderic acid A with over 95% purity involves combining supercritical carbon dioxide extraction with a high-speed counter-current chromatograph. The solvent system for this CCC application typically consists of chloroform, methanol, and water, with a consumption volume ratio of 14:10:7-10. Preparative HPLC is also utilized to purify biotransformed ganoderic acid products. Semi-preparative HPLC systems, such as the HITACHI 6050 pump equipped with a HITACHI L-4200 UV-VIS detector, can use a Lichrosorb RP-18 column (7 µm, 250 × 25 mm) with a mobile phase of acetonitrile:2% acetic acid (1:3 for the first 80 min, then 1:2) at a flow rate of 7.8 mL/min, with detection at 252 nm.

Orthogonal Chromatographic Systems for Enhanced Purity

Orthogonal chromatographic systems involve the sequential application of different separation mechanisms to achieve higher purity and better resolution of complex mixtures. While not always explicitly named as "orthogonal," the multi-step purification processes described for ganoderic acids inherently utilize this principle. For example, the initial application of silica (B1680970) gel column chromatography followed by reversed-phase C-18 column chromatography, and then subsequent HPLC separation and re-crystallization, represents an orthogonal approach to enhance purity.

The combination of Supercritical Fluid Extraction (SFE) with High-Speed Counter-current Chromatography (HSCCC) for the purification of Ganoderic acid A exemplifies an orthogonal system, leveraging distinct separation principles to achieve high purity. Furthermore, advanced analytical techniques like HPLC-MS/MS with polarity switching and UHPLC systems employing different mobile phases for positive and negative ion acquisition contribute to enhanced selectivity and comprehensive purity assessment by providing multi-dimensional data. These integrated approaches are vital for isolating highly pure this compound from complex natural matrices.

Crystallization and Precipitation Techniques for Final Purification

Crystallization and precipitation are critical steps for achieving high purity of this compound after chromatographic separation. These techniques exploit differences in solubility to obtain the compound in a solid, crystalline form.

After separation by techniques like HPLC, the fractions containing this compound can be subjected to re-crystallization for final purification. nih.govfrontiersin.orgresearchgate.net For example, in the isolation of various ganoderic acids, including ganoderic acid A, fractions eluted from semi-preparative HPLC can be combined and allowed to stand for several days (e.g., 4 to 8 days) to form colorless and transparent needle crystals. jfda-online.com While specific details for this compound crystallization are less frequently detailed as a standalone process, it is often mentioned as the concluding step after extensive chromatographic purification of the broader ganoderic acid mixture. nih.govfrontiersin.orgresearchgate.net

Precipitation methods can also be employed, particularly for deproteinization in analytical sample preparation. For instance, in the quantitative determination of ganoderic acids, plasma samples can be deproteinated using a protein precipitation method involving mixing with an acidic methanol/acetonitrile solution, followed by centrifugation. nih.gov While this example relates to sample preparation for analysis rather than bulk purification, it illustrates the principle of precipitation in handling ganoderic acids.

The development of nanodispersions of ganoderic acid (GA) using ultrasonic cavitation and solvent evaporation also involves principles related to controlled precipitation or recrystallization to achieve desired particle sizes and shapes. The temperature gradient plays a significant role in governing the precipitation or recrystallization rate during such processes. mdpi.com

Scale-Up Considerations for Research and Preclinical Applications

Scaling up the production of this compound for research and preclinical applications involves optimizing fermentation processes and downstream purification. The goal is to achieve higher yields and maintain product quality at a larger scale.

Research on the scale-up of ganoderic acid production, generally referring to total ganoderic acids (GA), from Ganoderma lucidum has focused on liquid static culture processes and stirred-tank bioreactors. Key factors influencing cell growth and GA accumulation include the initial volumetric oxygen transfer coefficient (K(L)a) and the area of liquid surface per liquid volume (A(s)). nih.gov

Key Scale-Up Findings:

Liquid Static Culture: A successful scale-up from a 20-mL static T-flask to a 7.5-L three-layer static bioreactor has been achieved based on maintaining an optimal initial K(L)a. At a low initial K(L)a of 2.1 h⁻¹, a thick layer of white mycelia formed on the liquid surface, leading to optimal total GA production. Increasing the A(s) also enhanced both mycelia formation and GA production on the liquid surface, with a maximum total GA production achieved at an A(s) value of 0.90 cm²/mL. This process resulted in maximum biomass (20.8 ± 0.1 g DW/L), GA content (4.96 ± 0.13 mg/100 mg DW), and total GA production (976 ± 35 mg/L). nih.gov

Stirred-Tank Bioreactors: Fermentation strategies involving pH shifts and dissolved oxygen tension (DOT) shifts have been successfully scaled up. For instance, a process for total ganoderic acid production by G. lucidum was scaled up from a 7.5-L to a 200-L stirred-tank bioreactor. mdpi.comresearchgate.net Optimized conditions, such as an initial pH of 5.9, 20.0% dissolved oxygen, and 28.6 °C, resulted in a triterpene acid yield of 308.1 mg/L in a 5-L stirred bioreactor. Scaling this up to 200 L achieved maximum triterpene acid production and productivity of 295.3 mg/L and 49.2 mg/L/day, respectively, representing significant increases compared to non-optimized conditions. mdpi.comresearchgate.net

Monitoring Parameters: Parameters such as the rate of oxygen consumption per GA production (YO2/GA) and biomass formation (YO2/X) have been introduced as beneficial parameters for scale-up processes, providing a real-time monitoring strategy. ijmm.ir

These scale-up studies, while often focusing on total ganoderic acids, lay the groundwork for the increased production of individual ganoderic acids like this compound, as the initial extraction and fermentation steps are common to the production of the triterpenoid mixture.

Media Optimization and Fermentation Conditions [34, 35]

Comparative Biosynthesis Across Ganoderma Species and Strains

The biosynthesis of ganoderic acids (GAs), including this compound, in Ganoderma species primarily proceeds through the mevalonate (B85504) (MVA) pathway, a conserved metabolic route in eukaryotes nih.govmdpi.comnih.govatlantis-press.combegellhouse.comd-nb.info. This pathway converts acetyl-coenzyme A into lanosterol (B1674476), which then undergoes a series of complex oxidation, reduction, hydroxylation, and acylation reactions to form various lanostane-type triterpenoids, including ganoderic acids d-nb.info. Key enzymes involved in the early steps of this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SQS), and oxidosqualene cyclase (OSC, also referred to as lanosterol synthase, LS), are crucial for GA biosynthesis across Ganoderma species mdpi.comatlantis-press.combegellhouse.comd-nb.inforesearchgate.netresearchgate.netmdpi.comnih.gov.

Despite the conservation of the core biosynthetic machinery, significant variations exist in the ganoderic acid profiles and their accumulation levels across different Ganoderma species and even among various strains within the same species. Comparative genomic analyses have revealed that while enzymes participating in terpenoid biosynthesis are present in all examined Ganoderma species and strains, the number of putative biosynthetic core gene clusters (BGCs) can vary considerably mdpi.comresearchgate.net. For instance, Ganoderma lucidum strains BCRC37177 and G260125-1, along with Ganoderma multipileum and Ganoderma boninense strain G3, have been observed to possess more than 30 putative BGCs mdpi.com. Furthermore, genomic characterization of Ganoderma lingzhi indicated differences in gene copy numbers for certain enzymes, such as two farnesyl diphosphate synthases and two squalene monooxygenases, distinguishing it from G. lucidum nih.gov. These genomic differences may contribute to the observed chemodiversity and varying accumulation patterns of specific ganoderic acids.

Detailed research findings illustrate these variations. Studies have shown that the content of this compound, along with other ganoderic acids, can differ significantly depending on the Ganoderma strain and the extraction solvent used. For example, a comparative study examining ganoderic acid A, F, and H content in fruiting body extracts of various Ganoderma species (identified by ASI strains) demonstrated notable differences in this compound concentrations researchgate.net.

The following table presents detailed research findings on the content of this compound in selected Ganoderma strains using different extraction solvents, highlighting the comparative differences in their production capacities.

Table 1: this compound Content in Various Ganoderma Strains (mg/g Dry Weight)

Strain IDSolvent: Distilled Water (D.W.)Solvent: Ethanol (EtOH)Solvent: Methanol (MeOH)
ASI 70130.985--
ASI 7059---
ASI 7135---
ASI 7001---
ASI 7141---
ASI 7037-0.811-
ASI 7007---
ASI 7027---
ASI 7012---
ASI 7014---
ASI 7162--0.833
ASI 7021---
ASI 7034---
ASI 7026---
ASI 7125---

Note: Data for strains are presented as reported in the source. Blank cells indicate that the specific strain was not reported as having the highest amount for that solvent in the snippet, or the data was not provided for that specific solvent for comparative purposes in the context of this compound. researchgate.net

This table illustrates that specific strains exhibit higher accumulation of this compound under certain extraction conditions, suggesting underlying differences in their biosynthetic efficiency or regulatory mechanisms. While the fundamental mevalonate pathway is conserved, the differential expression of key biosynthetic genes, the presence of varying numbers of BGCs, and the influence of environmental factors or cultivation methods contribute to the diverse profiles of ganoderic acids, including this compound, observed across the Ganoderma genus and its numerous strains nih.govmdpi.comresearchgate.netresearchgate.net. Further research into the specific genetic and enzymatic variations among these species and strains is essential for a comprehensive understanding of their comparative biosynthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and the relative stereochemistry of complex natural products like this compound. The analysis involves both one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Two-dimensional NMR techniques are vital for establishing direct and long-range correlations between nuclei, thereby piecing together the molecular skeleton and determining relative stereochemistry.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between directly coupled protons, allowing for the identification of proton spin systems within the molecule. This is crucial for mapping out adjacent proton environments along the carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly attached (¹JCH coupling). This provides direct assignments of proton and carbon signals and helps to identify CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Connectivity (HMBC): HMBC experiments detect long-range correlations between protons and carbons separated by two, three, or even four bonds. These correlations are particularly useful for identifying quaternary carbons, establishing connections across heteroatoms, and linking different spin systems, thereby constructing the full carbon framework of the triterpenoid.

The comprehensive application of these 2D NMR techniques is fundamental in elucidating the intricate lanostane-type triterpenoid structure of this compound, including the positions of its hydroxyl, acetoxy, and oxo groups. mdpi.com

One-Dimensional NMR (1H, 13C) Data Analysis [2, 19, 20]

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, as well as insights into its structural features through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition (molecular formula) of this compound. For this compound, HRMS data confirms its molecular formula as C₃₂H₄₄O₉, with a molecular weight of 572.7 g/mol . nih.govcaymanchem.comnih.gov This precise mass measurement is critical for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions.

Table 1: Molecular Formula and Mass of this compound

PropertyValueSource
Molecular FormulaC₃₂H₄₄O₉ nih.govcaymanchem.comnih.gov
Formula Weight572.7 g/mol caymanchem.comnih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves fragmenting selected precursor ions and analyzing the resulting product ions. This technique provides valuable information about the substructures within the molecule and their connectivity. For this compound, specific MS/MS transitions have been reported. For instance, in negative ion mode, a characteristic MS/MS transition for this compound is observed at m/z 571 → 467, with a collision energy of 25 eV. ganoderma-market.com This fragmentation indicates the loss of specific neutral molecules or structural segments.

Table 2: Key MS/MS Fragmentation Data for this compound

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Source
Negative57146725 ganoderma-market.com

High-Resolution Mass Spectrometry (HRMS)

Chiroptical Methods for Absolute Configuration Determination (e.g., ECD, ORD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are employed to determine the absolute configuration of chiral molecules. For complex natural products like ganoderic acids, theoretical calculations of ECD spectra are often performed and compared with experimental ECD curves. A good correlation between the calculated and experimental spectra allows for the assignment of the absolute configuration of the chiral centers within the molecule. mdpi.compharm.or.jptandfonline.com The Phenylglycine Methyl Ester (PGME) method is another derivatization-based chiroptical technique used for determining the absolute configuration of carboxylic acids, which has been applied to various ganoderic acid derivatives. zju.edu.cnresearchgate.net While specific ECD or ORD data for this compound are not detailed in the provided search results, it is established that such methods are routinely applied to ganoderic acids to confirm their stereochemical assignments. The formal IUPAC name for this compound, which includes specific stereochemical descriptors (e.g., (3S,5R,10S,12S,13R,14R,17R)- and (6R)-), implies that such chiroptical analyses, likely in conjunction with NMR NOESY data, were instrumental in its complete stereochemical elucidation. nih.gov

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

While various ganoderic acids have had their structures elucidated through a combination of spectroscopic methods, direct reports of X-ray crystallography for this compound are not widely documented in the available literature. The primary methods employed for the structural determination of this compound, along with many other lanostanoids from Ganoderma lucidum, have predominantly involved one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) researchgate.netfrontiersin.orgjst.go.jp.

X-ray crystallography, when applicable, provides definitive information on the solid-state structure, including bond lengths, bond angles, and absolute stereochemistry. For instance, X-ray analysis has been successfully utilized in the structural determination of other ganoderic acids, such as ganoderic acid T, demonstrating its utility within this compound class jst.go.jp. Additionally, X-ray crystallography has confirmed the structures of other sterols, like ergosterol (B1671047) and 5,6-dehydroergosterol, isolated from Ganoderma lucidum frontiersin.org. The absence of specific X-ray crystallographic data for this compound in readily available research may suggest challenges in obtaining suitable single crystals or that its structure was sufficiently resolved through other powerful spectroscopic techniques.

Computational Chemistry Approaches for Conformation and Spectroscopic Prediction

Computational chemistry plays an increasingly vital role in complementing experimental data for the structural and conformational analysis of complex molecules like this compound. These approaches can predict molecular geometries, energetic preferences of different conformers, and various spectroscopic properties, aiding in the interpretation and validation of experimental observations.

Molecular docking and molecular dynamics (MD) simulations are frequently employed to investigate the interactions of ganoderic acids with biological targets. For this compound, computational studies have explored its binding affinity and interactions with proteins such as non-metastatic clone 23, isoform H1 (NM23-H1), a tumor metastasis inhibition factor ijpsonline.com. In one such study, this compound exhibited a favorable estimated free binding energy of –8.87 kcal/mol with NM23-H1, forming five hydrogen bond interactions. This suggests promising binding characteristics compared to other ganoderic acids and reference compounds ijpsonline.com.

Table 1: Docking Results of Ganoderic Acids with NM23-H1

CompoundHydrogen BondsBinding Energy (Kcal/mol)Intermolecular Energy (Kcal/mol)van der Waals + H-bond + desolv Energy (Kcal/mol)Electrostatic Energy (Kcal/mol)Torsional Energy (Kcal/mol)
This compound5-8.87-11.85-10.16-1.692.98
Ganoderic acid T4-6.78-10.78-10.36-0.113.58
Ganoderic acid A5-6.06-8.75-8.62-0.122.68
Lamivudine5-4.47-5.66-5.48-0.181.19

Data adapted from ijpsonline.com.

Density Functional Theory (DFT) calculations are also utilized for more detailed electronic structure analysis and spectroscopic predictions. For example, DFT has been applied to re-optimize the structures and study the vibrational spectra, such as Raman spectra, of related ganoderic acids like ganoderic acid T sci-hub.seresearchgate.net. These calculations help in assigning fundamental vibrational modes and understanding the molecular vibrations that contribute to the observed spectra. Furthermore, computational approaches, including the calculation of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap energies, have been used to infer the increased interactions of ganoderic acid ligands with protein receptors, providing insights into their potential mechanisms of action um.edu.my. The integration of computational methods with experimental spectroscopic data provides a powerful framework for a comprehensive understanding of this compound's complex structure and its interactions.

Pharmacological Activities and Research Findings for Ganoderic Acid H

Anticancer Effects

Ganoderic acid H has demonstrated notable anticancer activities in preclinical studies. Research has shown that it can suppress the growth and invasive behavior of breast cancer cells. medchemexpress.comresearchgate.net These effects are attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and metastasis, such as the AP-1 and NF-κB signaling pathways. medchemexpress.com By inhibiting these pathways, this compound can interfere with the cellular processes that drive tumor progression. researchgate.net

Anti-inflammatory Properties

This compound is also recognized for its anti-inflammatory effects. frontiersin.org It has been shown to inhibit acetic acid-induced writhing in mice, indicating potential analgesic and anti-inflammatory activity. caymanchem.com The anti-inflammatory actions of ganoderic acids are often linked to the downregulation of pro-inflammatory mediators. mdpi.comspandidos-publications.com While specific studies on the detailed anti-inflammatory mechanisms of this compound are ongoing, the broader family of ganoderic acids is known to inhibit inflammatory pathways. frontiersin.orgnih.gov

Mevalonate (B85504) Pathway and Isoprenoid Precursors [10, 21, 31, 35]

Hepatoprotective Potential

Several studies have highlighted the hepatoprotective activities of ganoderic acids. nih.govnih.govresearchgate.net While direct and extensive research specifically on this compound's hepatoprotective effects is still emerging, the collective evidence for ganoderic acids suggests a protective role against liver injury. nih.govtandfonline.com For instance, ganoderic acids have been shown to protect against oxidative damage in human hepatic cells. tandfonline.com this compound has been shown to potentially improve reactive oxygen species (ROS) levels by modulating certain metabolites in the context of alcoholic liver injury. mdpi.com

Table 2: Summary of Key

ActivityResearch FindingReference(s)
Anticancer Suppresses growth and invasive behavior of breast cancer cells by inhibiting AP-1 and NF-κB signaling. medchemexpress.comresearchgate.net
Anti-inflammatory Inhibits acetic acid-induced writhing in mice. caymanchem.com
Hepatoprotective May improve ROS levels by modulating certain metabolites in alcoholic liver injury. mdpi.com
Antiviral Shows inhibitory effects on HIV-1 protease. caymanchem.comfrontiersin.orgscirp.org
Enzyme Inhibition Inhibits angiotensin-converting enzyme (ACE). caymanchem.com

Conclusion

Ganoderic acid H stands out as a significant member of the vast family of triterpenoids produced by Ganoderma species. Its well-defined chemical structure, arising from the intricate mevalonate (B85504) pathway and subsequent enzymatic modifications, underpins its diverse pharmacological activities. Research has specifically highlighted its potential in cancer research, demonstrating its ability to suppress the growth and invasion of cancer cells. Furthermore, its anti-inflammatory and potential hepatoprotective effects contribute to its profile as a valuable natural product for further scientific investigation. The continued exploration of this compound's mechanisms of action and therapeutic potential holds promise for the development of novel pharmacological agents.

**molecular and Cellular Pharmacological Mechanisms of Ganoderic Acid H Preclinical Focus **

Anti-inflammatory Pathways and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of ganoderic acids, including GA-H, involve complex interactions with various cellular processes and signaling pathways.

Modulation of Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

While direct evidence specifically for Ganoderic acid H's modulation of cytokine production is limited in the provided literature, other ganoderic acids and the broader class of ganoderic acids have demonstrated significant effects on pro-inflammatory cytokines. For instance, Ganoderic acid A (GA-A) has been shown to significantly inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced BV2 microglial cells. uni.lu GA-A also attenuated inflammatory responses by decreasing TNF-α, IL-1β, and IL-6 levels while increasing the anti-inflammatory cytokine IL-10. researchgate.net Similarly, Ganoderic acid A has been found to suppress the production of inflammatory mediators, including TNF-α and IL-6, in IL-1β-stimulated human nucleus pulposus cells. wikipedia.org The collective class of ganoderic acids (GAs) has been observed to reduce the production of pro-inflammatory factors such as IL-6, COX-2, and iNOS in models of renal ischemia-reperfusion injury (RIRI). nih.gov

Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK, STAT, TLR4/MyD88)

This compound directly contributes to anti-inflammatory effects by inhibiting key signaling pathways. Studies have demonstrated that this compound, alongside Ganoderic acid A, suppresses the growth and invasive behavior of human breast cancer cells by modulating the activity of transcription factors AP-1 and NF-κB. This inhibition of NF-κB signaling is crucial as it plays a central role in the transcription of many pro-inflammatory genes. Beyond GA-H, the broader class of ganoderic acids has been shown to prevent renal ischemia-reperfusion injury by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov Furthermore, ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization through the TLR4/MyD88/NF-κB signaling pathway. Ganoderic acid A, specifically, has been observed to inhibit LPS-induced NF-κB pathway activation in microglial cells, leading to a reduction in the expression of p-IκBα and NF-κB (p65).

Impact on Immune Cell Function (e.g., Macrophages, T-cells, NK cells)

While specific data on this compound's direct impact on immune cell function is not extensively detailed, components from Ganoderma lucidum, including various ganoderic acids, are known for their immunomodulatory properties. Ganoderic acid Me (GA-Me), for example, has been reported to enhance immune function, leading to a significant increase in Natural Killer (NK) cell activity and the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), potentially through the upregulation of NF-κB. The polysaccharides from G. lucidum are well-documented for stimulating the activity of macrophages, NK cells, and cytotoxic T-lymphocytes. Moreover, Ganoderic acid A has been suggested to regulate neuroinflammation by modulating M1/M2 microglial polarization.

Anticancer Mechanisms in In Vitro Cellular Models

This compound, along with other ganoderic acids, exhibits significant anticancer activities in various in vitro cellular models, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to suppress the growth of MDA-MB-231 breast cancer cells, which involves the inhibition of cell proliferation and colony formation. This anti-proliferative effect is mediated by the down-regulation of cyclin-dependent kinase 4 (Cdk4) expression, which leads to the inhibition of the cyclin D1/Cdk4 complex, indicative of cell cycle arrest, specifically at the G1/G0 phase.

Other ganoderic acids further illustrate these mechanisms:

Ganoderic acid A induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in human hepatocellular carcinoma (HCC) cell lines (HepG2 and SMMC7721). This is accompanied by a decrease in cyclin D1 expression and an increase in p21 and cleaved caspase-3 levels. GA-A also induces apoptosis in B-cell lymphoma cell lines.

Ganoderic acid DM (GADM) induces DNA damage, G1 cell cycle arrest, and apoptosis in human breast cancer cells (MCF-7). GADM significantly decreases the protein levels of CDK2, CDK6, cyclin D1, p-Rb, and c-Myc. GADM can also induce autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR pathway.

Ganoderic acid T (GA-T) induces mitochondria-mediated apoptosis in lung cancer cells.

Ganoderic acid D (GA-D) has been shown to induce apoptosis in HeLa cells, a process that may involve its direct binding to the 14-3-3ζ protein.

These findings highlight the ability of ganoderic acids to interfere with cellular growth control mechanisms, leading to programmed cell death and halted cell division.

Table 1: Effects of Ganoderic Acids on Cell Cycle and Apoptosis in In Vitro Models

Ganoderic AcidCell Line/TypeMechanism of Action (Cell Cycle)Mechanism of Action (Apoptosis)Key FindingsReferences
This compoundMDA-MB-231 breast cancer cellsDown-regulation of Cdk4 expression, inhibition of cyclin D1/Cdk4 complex (G1/G0 arrest)Not explicitly stated as direct apoptosis induction in provided snippets, but linked to growth suppression.Suppressed growth and colony formation.
Ganoderic acid AHepG2, SMMC7721 HCC cells; B-cell lymphoma cellsG0/G1 phase arrest (decreased cyclin D1, increased p21)Induction of apoptosis (increased cleaved caspase-3)Inhibited proliferation, induced apoptosis.
Ganoderic acid DMMCF-7 breast cancer cells; NSCLC cellsG1 cell cycle arrest (decreased CDK2, CDK6, cyclin D1, p-Rb, c-Myc)Induction of DNA damage, apoptosis (cleavage of PARP, decreased mitochondrial membrane potential), autophagic apoptosis (inhibiting PI3K/Akt/mTOR)Inhibited proliferation and colony formation.
Ganoderic acid TLung cancer cellsNot specifiedMitochondria-mediated apoptosisInduced apoptosis.
Ganoderic acid DHeLa cellsNot specifiedDirect binding to 14-3-3ζ protein, contributing to apoptosisInduced cytotoxicity.

Inhibition of Cell Proliferation and Migration

This compound has demonstrated a direct inhibitory effect on the proliferation and migration of cancer cells. Specifically, this compound, along with Ganoderic acid A, suppressed the growth (cell proliferation and colony formation) and invasive behavior (adhesion, migration, and invasion) of highly invasive human breast cancer cells (MDA-MB-231). These effects were also associated with the down-regulation of urokinase-type plasminogen activator (uPA secretion), a factor involved in cell invasion.

Other ganoderic acids also exhibit similar anti-proliferative and anti-migratory effects:

Ganoderic acid A significantly inhibited the proliferation of human HCC HepG2 and SMMC7721 cells in a dose-dependent manner and suppressed their migration and invasion. GA-A also suppressed cell proliferation, colony formation, and invasive behavior in breast cancer and osteosarcoma cells.

Ganoderic acid T (GA-T) effectively inhibits tumor cell invasion and metastasis both in vitro and in vivo, partly through the inhibition of matrix metalloproteinase-9 (MMP-9) expression.

Ganoderic acid Me (GA-Me) exhibits substantial tumor invasion capabilities by inhibiting the expression of metalloproteinase-9 (MMP9) and metalloproteinase-2 (MMP2), and also inhibits cell adhesion and proliferation.

Ganoderic acid DM (GADM) effectively inhibited cell proliferation and colony formation in MCF-7 human breast cancer cells.

These findings collectively indicate that this compound and related compounds interfere with critical processes required for cancer progression, including uncontrolled cell growth and the ability of cancer cells to spread.

Table 2: Effects of Ganoderic Acids on Cell Proliferation and Migration in In Vitro Models

Ganoderic AcidCell Line/TypeEffect on ProliferationEffect on Migration/InvasionKey MechanismsReferences
This compoundMDA-MB-231 breast cancer cellsSuppressed growth and colony formationInhibited adhesion, migration, and invasionDown-regulation of uPA secretion, modulation of AP-1 and NF-κB signaling
Ganoderic acid AHepG2, SMMC7721 HCC cells; Breast cancer, osteosarcoma cellsInhibited proliferation and colony formationSuppressed migration and invasionNot explicitly detailed for migration/invasion in snippets, but linked to overall anti-proliferative effects.
Ganoderic acid TLung cancer cells, human colon cancer (HCT-116) cellsReduced proliferationInhibited invasion and metastasis (MMP-9, MMP-2 down-regulation)Inhibition of MMP expression, modification of NF-κB translocation.
Ganoderic acid MeHCT116 cells, 95-D cellsInhibited proliferationInhibited tumor invasion (MMP-9, MMP-2 down-regulation), inhibited cell adhesionDown-regulation of MMP expression.
Ganoderic acid DMMCF-7 breast cancer cellsInhibited cell proliferation and colony formationNot explicitly detailed for migration/invasion in snippets.Not explicitly detailed for migration/invasion in snippets.

Anti-Angiogenic and Anti-Metastatic Activities

This compound has demonstrated inhibitory effects on the growth and invasive behavior of highly invasive human breast cancer cells, specifically MDA-MB-231 cells. This anti-metastatic potential is mediated through the modulation of key transcription factors. GA-H has been shown to suppress cell proliferation and colony formation, as well as inhibit cellular adhesion, migration, and invasion in these breast cancer cell lines. researchgate.netnih.gov

The anti-metastatic activity of GA-H is linked to its ability to inhibit transcription factors AP-1 and NF-κB. This inhibition leads to the downregulation of cyclin-dependent kinase 4 (Cdk4) expression and the suppression of urokinase-type plasminogen activator (uPA) secretion. researchgate.netnih.gov The activity of ganoderic acids, including GA-H, is associated with hydroxylation at specific positions within their triterpene lanostane (B1242432) structure, with GA-H featuring a hydroxyl group at position 3. researchgate.netnih.gov

Modulation of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, Wnt/β-catenin, AP-1, STAT3, p53-MDM2)

This compound exerts its anticancer effects by modulating several critical oncogenic signaling pathways.

AP-1 and NF-κB Signaling: GA-H suppresses the growth and invasive behavior of breast cancer cells by inhibiting the transcription factors AP-1 and NF-κB. This modulation results in the downregulation of Cdk4 expression and the suppression of uPA secretion. researchgate.netnih.govmedchemexpress.com

PI3K/Akt/mTOR Pathway: While direct evidence for this compound's specific impact on the PI3K/Akt/mTOR pathway is less detailed in the provided snippets, other ganoderic acids, such as Ganoderic acid DM (GA-DM) and Ganoderic acid A (GA-A), have been shown to inactivate this pathway. GA-DM induces autophagic apoptosis in non-small cell lung cancer (NSCLC) cells by inhibiting Akt/mTOR activity, leading to decreased Bcl-2 and increased Bax, cleaved caspase-3, and cleaved PARP expression. mdpi.comchemfaces.com GA-A also strongly inhibits this pathway in human glioblastoma cells and can alleviate hypoxia-induced injury in neural stem cells by activating PI3K/Akt and mTOR pathways. brieflands.comnih.gov

Wnt/β-catenin Pathway: Ganoderic acid A, another isoform, has been studied for its interaction with β-catenin in the Wnt signaling pathway. Nuclear accumulation of β-catenin is a marker of poor cancer prognosis. Molecular docking studies suggest that ganoderic acid A interacts with β-catenin, inhibiting the proliferation, viability, and intracellular reactive oxygen species (ROS) in pancreatic cancer RIN-5F cells. nih.govscilit.comresearchgate.net Ganoderic acid DM may also influence the Wnt5/GSK3β/β-catenin signaling pathway, suppressing Wnt5α/β and β-catenin expression and enhancing GSK3β phosphorylation, which contributes to apoptosis in meningioma cells. nih.gov

STAT3 Pathway: Ganoderic acid A has been shown to inhibit the JAK2-STAT3 signaling pathway, which is involved in various cellular processes including inflammation, immune responses, cell proliferation, and development. medchemexpress.comspandidos-publications.come-century.us GA-A's inhibition of this pathway enhances the chemosensitivity of HepG2 cells to cisplatin (B142131) and suppresses STAT3 target gene expression in breast cancer cells. medchemexpress.comspandidos-publications.com

p53-MDM2: While the provided information does not directly link this compound to the p53-MDM2 pathway, ganoderic acids, in general, are known to induce apoptosis and cell cycle arrest, which often involves the p53 pathway. However, specific details regarding GA-H's direct modulation of p53-MDM2 are not available in the provided search results.

Antioxidant and Free Radical Scavenging Activities

Ganoderic acids, including this compound, exhibit antioxidant properties and free radical scavenging activities. mdpi.com For example, Ganoderic acid A has been shown to mitigate high glucose-induced oxidative stress in rat glomerular mesangial cells by reducing reactive oxygen species (ROS) production and increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Similarly, a ganoderic acids-rich extract, which would contain GA-H, significantly ameliorated alcohol-induced oxidative stress in the liver by reducing malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH) levels, while increasing glutathione (B108866) (GSH), CAT, SOD, and alcohol dehydrogenase (ADH) activities. researchgate.netrsc.org

The following table summarizes some of the observed antioxidant effects:

Compound/ExtractModel SystemEffect on Oxidative Stress MarkersReference
This compound (in GA extract)Mice with excessive alcohol intakeMay improve ROS levels by modulating metabolites. mdpi.com mdpi.com
Ganoderic acid ARat glomerular mesangial cells (high glucose-induced)Reduced ROS production; increased SOD and CAT activities. nih.gov nih.gov
Ganoderic acids-rich extractAlcohol-induced liver injury in miceReduced hepatic MDA and LDH; increased hepatic GSH, CAT, SOD, ADH. researchgate.netrsc.org researchgate.netrsc.org

Hepatoprotective Mechanisms

Ganoderic acids, including GA-H, demonstrate significant hepatoprotective effects. mdpi.comresearchgate.net These effects are multifaceted, involving the regulation of lipid metabolism, reduction of inflammation, and amelioration of oxidative stress. For instance, ganoderic acid A has been shown to improve non-alcoholic fatty liver disease (NAFLD) by modulating free fatty acid synthesis, lipid oxidation, and liver inflammation-related signaling pathways such as NF-κB and AMPK. mdpi.com It also ameliorates liver inflammation and fibrosis through oxidative stress and endoplasmic reticulum stress responses. mdpi.comspandidos-publications.com In alcoholic liver injury, ganoderic acids (including GA-H in a mixture) enhance lipid metabolism, modulate inflammation-associated mRNA levels, and regulate gut microbiota composition. mdpi.commdpi.comrsc.org

Specific findings related to hepatoprotection include:

Lipid Metabolism Regulation: Ganoderic acid A improves lipid accumulation and insulin (B600854) resistance by inhibiting the sterol regulatory element-binding protein signaling pathway. spandidos-publications.com It also attenuates high-fat-diet-induced liver injury by regulating lipid oxidation and liver inflammation. spandidos-publications.com

Anti-inflammatory and Anti-fibrotic Effects: Ganoderic acid A inhibits the expression of α-SMA, TGF-β, and MMP-13 induced by a high-fat, high-cholesterol diet, indicating anti-fibrotic activity. spandidos-publications.com

Oxidative Stress Amelioration: As mentioned in Section 5.3, ganoderic acids reduce oxidative stress markers in the liver. mdpi.comresearchgate.netrsc.org

ER Stress Response Modulation: Ganoderic acid A effectively reduces endoplasmic reticulum (ER) stress responses, which are closely associated with inflammation and lipid metabolism disorders in the liver. spandidos-publications.com

Antidiabetic and Metabolic Regulatory Effects (e.g., Aldose Reductase, HMG-CoA Reductase, α-glucosidase inhibition)

This compound and other ganoderic acids have shown potential in regulating metabolic processes, particularly in the context of diabetes.

α-glucosidase inhibition: this compound has been identified as a compound with α-glucosidase inhibitory activity. bvsalud.orgmdpi.com This enzyme inhibition is a known mechanism for managing post-prandial blood glucose levels. Other ganoderic acids, such as ganoderic acid SZ and ganoderic acid Y, also exhibit significant inhibition of yeast-derived α-glucosidase. medchemexpress.com

HMG-CoA Reductase Inhibition: Several oxygenated lanostane-type triterpenoids from Ganoderma lucidum, including ganoderiol F, ganodermic acid Q, 7-oxo-ganoderic acid Z, and 15-hydroxy-ganoderic acid S, have demonstrated inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol synthesis. spandidos-publications.commedchemexpress.comcaymanchem.comresearchgate.nettandfonline.com While not specifically stated for GA-H, its presence within the ganoderic acid family suggests a potential contribution to this effect.

Aldose Reductase Inhibition: Ganoderic acid C6 has aldose reductase inhibitory activity. medchemexpress.com Aldose reductase is an enzyme implicated in the development of diabetic complications.

The following table summarizes some of the observed metabolic regulatory effects:

Compound/ExtractTarget EnzymeIC50 / EffectReference
This compoundα-glucosidaseInhibitory activity observed. bvsalud.orgmdpi.com bvsalud.orgmdpi.com
Ganoderic acid SZHMG-CoA ReductaseStronger activity than atorvastatin. medchemexpress.com medchemexpress.com
Ganoderic acid SZα-glucosidase (yeast-derived)Significant inhibition at low concentrations. medchemexpress.com medchemexpress.com
Ganoderic acid Yα-glucosidase (yeast)170 µM. medchemexpress.com medchemexpress.com
Ganoderiol F, Ganodermic acid QHMG-CoA ReductaseInhibitory activity. spandidos-publications.comresearchgate.net spandidos-publications.comresearchgate.net
7-oxo-ganoderic acid ZHMG-CoA Reductase22.3 µM. researchgate.nettandfonline.com researchgate.nettandfonline.com
15-hydroxy-ganoderic acid SHMG-CoA Reductase21.7 µM. researchgate.nettandfonline.com researchgate.nettandfonline.com
Ganoderic acid C6Aldose ReductaseInhibitory activity. medchemexpress.com medchemexpress.com

Neuroprotective and Central Nervous System Activities

While the direct neuroprotective effects of this compound are not explicitly detailed in the provided search results, ganoderic acids in general are recognized for their neuroprotective properties. mdpi.comnih.govresearchgate.net For example, Ganoderic acid A has been shown to alleviate hypoxia-induced apoptosis, autophagy, and inflammation in rat neural stem cells by activating the PI3K/AKT and mTOR pathways. nih.gov Additionally, GA-A modulates regulatory T cells to suppress Th17-induced JAK/STAT signaling pathways, enhances mitochondrial oxidative phosphorylation, and improves mitochondrial dysfunction to alleviate neuroinflammation in Alzheimer's disease mouse models. researchgate.net this compound has also been reported to inhibit acetic acid-induced writhing in mice, suggesting antinociceptive effects. caymanchem.com

Other Investigational Biological Activities (e.g., Antiviral, Antimicrobial, Cardioprotective)

This compound, along with other ganoderic acids, has been investigated for a range of other biological activities.

Antiviral Activity: this compound has demonstrated antiviral activity, specifically inhibiting HIV-1 protease with an IC50 value of 200 µM. caymanchem.com Other ganoderic acids, such as ganoderic acid B, C1, α, and ganoderiol A and B, also show inhibitory effects against HIV-1 reverse transcriptase. mdpi.commdpi.comscielo.org.mx Ganoderic acid has also shown inhibitory effects on the replication of the hepatitis B virus (HBV). mdpi.comnih.gov

Antimicrobial Activity: Ganoderic acids, as a class of compounds, have been reported to possess antimicrobial properties. mdpi.commdpi.comnih.gov For instance, australic acid and methyl australate, also triterpenoids from Ganoderma australe, exhibit activity against bacteria and fungi. scielo.org.mx

Cardioprotective Activity: Ganoderic acids are noted for their cardioprotective effects. researchgate.netnih.gov Ganoderic acid A, for example, has been shown to alleviate myocardial ischemia-reperfusion injury in rats by regulating the JAK2/STAT3/NF-κB pathway. e-century.us

Other Activities:

Angiotensin-converting enzyme (ACE) inhibition: this compound inhibits ACE with an IC50 of 26 µM. caymanchem.com

Anti-inflammatory: Ganoderic acids generally possess anti-inflammatory properties. mdpi.comresearchgate.netnih.govnih.gov Ganoderic acid A attenuates inflammation by inhibiting the NF-κB pathway in pancreatic acinar cells. signavitae.com

Multi-target Pharmacological Interactions

This compound (GAH), a lanostane-type triterpene isolated from Ganoderma lucidum, has demonstrated multi-target pharmacological interactions, particularly in the context of cancer cell behavior. Preclinical research indicates that this compound exerts its effects by modulating key signaling pathways involved in cell growth and invasion. Specifically, this compound has been shown to suppress the growth and invasive capabilities of breast cancer cells. This inhibitory action is mediated through the modulation of transcription factors AP-1 and NF-κB signaling pathways. medchemexpress.com

The inhibition of these transcription factors suggests that this compound intervenes in complex cellular networks that regulate critical processes such as cell proliferation, survival, inflammation, and metastasis. While the precise molecular details and quantitative data regarding the extent of inhibition (e.g., IC50 values) for these specific interactions by this compound were not available in the current search results, the identified involvement of AP-1 and NF-κB pathways highlights its potential as a multi-targeted compound in preclinical investigations. medchemexpress.com

**structure Activity Relationship Sar Studies of Ganoderic Acid H and Its Analogs**

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

Ganoderic acid H is a triterpenoid (B12794562), a class of highly oxygenated lanostane-type compounds found in Ganoderma species nih.govnih.gov. Within this class, specific structural motifs and pharmacophores have been identified as crucial for biological activity. A prominent pharmacophore across many ganoderic acids is the carboxyl group located in the side chain, which is often essential for their inhibitory effects nih.gov. For instance, the carboxyl group in ganoderic acid Df was found to be indispensable for its potent human aldose reductase inhibitory activity; its methyl ester derivative exhibited significantly reduced activity nih.gov. Similarly, for ganoderic acid TR, the carboxyl group on its side chain was critical for its neuraminidase inhibitory function chemfaces.com.

Another key structural motif is the presence of a carbonyl group at the C-3 position of the triterpenoid scaffold. This group has been linked to enhanced selectivity in inhibiting osteoclast differentiation nih.govnih.gov. Conversely, a hydroxyl group at C-3, as observed in 7-oxo-methyl ganoderic acid Z, resulted in lower selectivity for this activity nih.gov. Additionally, hydroxyl substituents at positions C-3, C-7, and C-15 have been identified as valuable for potent aldose reductase inhibition across various ganoderic acid structures nih.gov. The presence of double bonds, particularly at C-20 and C-22 in the side chain, has also been shown to improve aldose reductase inhibitory activity nih.gov. While this compound itself has demonstrated antiviral activity against HIV-1, among other ganoderic acids nih.gov, specific pharmacophores for its individual activities are often inferred from broader SAR studies on the ganoderic acid class due to their structural similarities and shared lanostane (B1242432) skeleton uni.lu.

Impact of Functional Group Modifications on Potency and Selectivity

Modifications to the functional groups within the ganoderic acid scaffold can significantly alter their potency and selectivity. A notable example is the esterification of the carboxyl group at C-26 in the side chain. Converting ganoderic acid DM to its methyl ester, methyl ganoderic acid DM, led to a marked increase in its selectivity and potency as an osteoclastogenesis inhibitor nih.govnih.gov. This modification is believed to improve the compound's ability to penetrate cell membranes by forming a less dissociated carboxylic moiety nih.gov.

The comparative data for osteoclast differentiation inhibition highlight this impact:

CompoundC-3 Functional GroupC-26 Functional GroupOsteoclast Differentiation Inhibition Selectivity
Ganoderic acid DMCarbonyl (O)Carboxyl (OH)Complete inhibition at 50 µM nih.gov
Methyl ganoderic acid DMCarbonyl (O)Methyl Ester (OCH3)Complete inhibition at 12.5 µM nih.gov
7-oxo-methyl ganoderic acid ZHydroxyl (H, OH)Methyl Ester (OCH3)Low selectivity, no complete inhibition at 100 µM nih.gov

The presence of a carbonyl group at the C-3 position is another critical functional group influencing selectivity. Compounds possessing a C-3 carbonyl, such as ganoderic acid DM and methyl ganoderic acid DM, exhibit higher selectivity for inhibiting osteoclast differentiation compared to analogs with a hydroxyl group at this position, like 7-oxo-methyl ganoderic acid Z nih.gov. This underscores the importance of specific oxygenation patterns on the triterpenoid core for targeted biological effects nih.gov. Furthermore, the strategic introduction or modification of hydroxyl substituents at C-3, C-7, and C-15 has been shown to enhance aldose reductase inhibitory activity in ganoderic acids nih.gov.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry, which dictates the three-dimensional arrangement of atoms, profoundly influences the pharmacological profiles of ganoderic acids. The diverse class of ganoderic triterpenoids frequently includes pairs of C-3 α/β stereoisomers and C-3/C-15 positional isomers . These subtle differences in spatial orientation can lead to significant variations in biological activity, potency, and selectivity.

Design and Synthesis of this compound Derivatives for Enhanced Activity

The design and synthesis of derivatives based on the ganoderic acid scaffold, including strategies applicable to this compound, are essential for improving biological activities and addressing limitations such as low bioavailability uni.lu. These synthetic endeavors primarily involve semi-synthetic modifications and total synthesis approaches.

Semi-synthesis involves chemically modifying naturally occurring ganoderic acids to generate new derivatives with improved pharmacological properties uni.lunih.gov. This approach efficiently utilizes the complex natural scaffold while allowing for precise alterations of specific functional groups.

A common semi-synthetic strategy focuses on the carboxyl group in the side chain, often through esterification. For example, the conversion of ganoderic acid DM to its methyl ester (methyl ganoderic acid DM) resulted in a significant increase in its selectivity and potency as an osteoclastogenesis inhibitor nih.gov. This modification is believed to enhance the compound's ability to permeate cell membranes by reducing the polarity of the carboxylic moiety nih.gov.

Total synthesis involves constructing ganoderic acid analogs from simpler chemical precursors, providing complete control over the molecular structure, including stereochemistry, and enabling the creation of compounds not readily obtainable from natural sources nih.gov. While specific total synthesis pathways for this compound are not extensively detailed in the provided literature, the underlying principles are applicable to complex triterpenoids of this nature.

For related natural products, such as ganocochlearin A, total synthesis has been achieved through multi-step processes that incorporate strategic reactions like Robinson annulations and oxidative aromatization nih.gov. These synthetic routes allow for the systematic introduction of various functional groups and structural motifs at precise locations on the lanostane skeleton, which forms the core structure of ganoderic acids thegoodscentscompany.comnih.gov.

The challenges inherent in total synthesis include the complexity of the polycyclic triterpenoid scaffold, the presence of numerous chiral centers, and the requirement for highly selective reactions nih.gov. However, the primary advantage lies in the ability to design and synthesize novel analogs with precisely tailored properties, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby overcoming limitations such as the low bioavailability observed in some natural ganoderic acids nih.govuni.lu. The ultimate goal of such synthetic efforts is to develop new chemical entities that can serve as promising lead compounds for drug development nih.govnih.gov.

**analytical Methodologies for Detection, Quantification, and Quality Control of Ganoderic Acid H**

Chromatographic Quantification Techniques

Chromatographic methods are foundational for the separation and quantification of Ganoderic acid H from complex biological samples and extracts. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, ELSD, PDA)

High-Performance Liquid Chromatography (HPLC) remains a widely adopted technique for the quantitative analysis of ganoderic acids, including this compound. nih.govnih.govnih.gov This method offers robust separation capabilities, particularly when coupled with sensitive and selective detectors.

Ultraviolet (UV) and Photodiode Array (PDA) Detection: UV and PDA detectors are commonly used due to the chromophoric properties of ganoderic acids, which absorb light in the UV region. Typical detection wavelengths for ganoderic acids, including this compound, are often set around 252 nm or 254 nm. nih.govnih.govnih.govguidetopharmacology.org

Chromatographic separation is frequently achieved using C18 reversed-phase columns (e.g., Agilent Zorbax XDB C18, Phenomenex Luna C-18, Hypersil Gold aQ Endcapped C18). nih.govnih.govguidetopharmacology.orgthegoodscentscompany.comwikipedia.orgnih.gov The mobile phase typically involves gradient elution systems, often comprising acetonitrile (B52724) or methanol (B129727) and water, with the addition of modifiers like formic acid or acetic acid to optimize peak resolution and shape. nih.govnih.govnih.govguidetopharmacology.orgthegoodscentscompany.comwikipedia.orgnih.gov Flow rates commonly range from 0.6 to 1.0 mL/min. nih.govguidetopharmacology.orgwikipedia.orgnih.gov

A validated HPLC method for this compound (GA-H) quantification has demonstrated its elution at 17.24 minutes. nih.gov This method exhibited a linear concentration range for GA-H from 100 to 1000 ng/mL, with a strong correlation coefficient (r²) of 0.9931. nih.gov The limits of detection (LOD) and quantification (LOQ) for this method were determined to be 24.71 ng/mL and 82.39 ng/mL, respectively. nih.gov Precision, assessed by relative standard deviation (RSD), was found to be less than 15% for both intra-day and inter-day analyses, and accuracy showed recoveries greater than 90%. nih.gov

Evaporative Light Scattering Detection (ELSD): While ganoderic acids possess UV chromophores, ELSD can be a complementary detector, particularly useful for compounds that may not absorb strongly in the UV range or for confirming the presence of components without specific chromophores. ELSD provides a non-linear, often logarithmic, response to analytes. vulcanchem.com It can be integrated into a triple detection system alongside UV and mass spectrometry for comprehensive analysis, providing additional information for peak confirmation and purity. vulcanchem.com

Table 1: Representative HPLC Parameters and Performance for this compound Quantification

ParameterValueReference
Column TypeC18 Reversed-Phase nih.govnih.govguidetopharmacology.orgthegoodscentscompany.comwikipedia.orgnih.gov
Detection Wavelength252 nm or 254 nm nih.govnih.govnih.govguidetopharmacology.org
Mobile PhaseAcetonitrile/Methanol + Water (with formic/acetic acid) nih.govnih.govnih.govguidetopharmacology.orgthegoodscentscompany.comwikipedia.orgnih.gov
Flow Rate0.6–1.0 mL/min nih.govguidetopharmacology.orgwikipedia.orgnih.gov
Retention Time (GA-H)17.24 min nih.gov
Linear Range (GA-H)100–1000 ng/mL nih.gov
Correlation Coeff. (r²)0.9931 nih.gov
LOD (GA-H)24.71 ng/mL nih.gov
LOQ (GA-H)82.39 ng/mL nih.gov
Precision (RSD)<15% (intra-day, inter-day) nih.gov
Accuracy (Recovery)>90% nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity due to smaller particle sizes in the stationary phase. guidetopharmacology.orgchemfaces.com UHPLC is increasingly employed for the rapid and simultaneous determination of multiple ganoderic acids, including this compound, in Ganoderma samples. guidetopharmacology.orgchemfaces.com

UHPLC systems, often coupled with tandem mass spectrometry (UHPLC-MS/MS), utilize columns such as ACQUITY UPLC BEH C18 with gradient elution, typically involving mobile phases like 0.1% formic acid in water and acetonitrile. guidetopharmacology.orgchemfaces.com Mass spectrometric detection is commonly performed in negative mode electrospray ionization (ESI-) using Multiple Reaction Monitoring (MRM). guidetopharmacology.orgchemfaces.com

The performance of UHPLC-MS/MS methods for ganoderic acids has been reported with high correlation coefficients (r² > 0.998) for calibration curves. chemfaces.com Recoveries typically range from 89.1% to 114.0%, and intra-day and inter-day relative standard deviations (RSD) are generally below 6.8% and 8.1%, respectively. chemfaces.com Detection limits for a panel of 11 ganoderic acids have been reported as low as 0.66–6.55 μg/kg, with quantification limits of 2.20–21.84 μg/kg, highlighting the high sensitivity achievable with this technique. chemfaces.com Furthermore, sample solutions containing ganoderic acids have shown stability at room temperature for up to 72 hours. chemfaces.com UHPLC-MS has also been utilized for metabolomic pattern recognition of triterpenoid-enriched fractions containing this compound. uni.lu

Gas Chromatography (GC) for Volatile Metabolites (if applicable)

This compound, like other ganoderic acids, is a triterpenoid (B12794562), characterized by its relatively high molecular weight and non-volatile nature. Consequently, Gas Chromatography (GC) is generally not suitable for the direct quantification of this compound as a volatile metabolite. While GC/MS may be employed for the structural elucidation of isolated compounds or for the analysis of more volatile components present in Ganoderma extracts, it is not a primary analytical method for the routine quantification of this compound itself. nih.govguidetopharmacology.org

Mass Spectrometry (MS) Based Quantification Methods

Mass spectrometry-based techniques offer superior sensitivity and selectivity, making them indispensable for the precise quantification and characterization of this compound, especially in complex biological matrices or when analyzing low concentrations.

LC-MS/MS for Sensitive and Selective Detection

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method widely used for the simultaneous analysis of multiple ganoderic acids, including this compound. nih.govthegoodscentscompany.comresearchgate.net This technique typically employs a triple-quadrupole mass spectrometer. thegoodscentscompany.comresearchgate.net

Ionization sources commonly include Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). For ganoderic acids, APCI has been reported to provide more stable mass spectral signals and lower baseline noise compared to ESI. thegoodscentscompany.comresearchgate.net Quantification is performed using Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, which allow for highly specific detection of target analytes. guidetopharmacology.orgthegoodscentscompany.comchemfaces.comresearchgate.net For this compound, a specific MS/MS transition of m/z 571 → 467 has been identified, with optimal detection in positive APCI mode. thegoodscentscompany.com

The performance characteristics of LC-MS/MS methods for ganoderic acids are impressive. Intra-day and inter-day precision typically fall below 6.2%, with accuracy ranging from 90.0% to 105.7%. thegoodscentscompany.comresearchgate.net The limit of quantification (LOQ) for this compound has been reported as 40.0 ng/mL (within a range of 20.0–40.0 ng/mL for five ganoderic acids), and the limit of detection (LOD) as 25.0 ng/mL (within a range of 3.0–25.0 ng/mL). thegoodscentscompany.comresearchgate.net Calibration ranges for this compound can extend from 40.0 to 4000 ng/mL. thegoodscentscompany.com These methods have demonstrated superiority over traditional HPLC-UV methods for quantifying ganoderic acids at low concentrations. thegoodscentscompany.com LC-MS/MS is also routinely applied in pharmacokinetic studies for the quantification of ganoderic acids in biological samples such as rat plasma. uni.luresearchgate.netnih.gov

Table 2: Key LC-MS/MS Parameters and Performance for this compound Quantification

ParameterValueReference
Ionization ModePositive APCI (preferred for GA-H) thegoodscentscompany.com
MS/MS Transition (GA-H)m/z 571 → 467 thegoodscentscompany.com
Calibration Range (GA-H)40.0–4000 ng/mL thegoodscentscompany.com
LOD (GA-H)25.0 ng/mL thegoodscentscompany.comresearchgate.net
LOQ (GA-H)40.0 ng/mL thegoodscentscompany.comresearchgate.net
Precision<6.2% (intra-day, inter-day) thegoodscentscompany.comresearchgate.net
Accuracy90.0%–105.7% thegoodscentscompany.comresearchgate.net

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (MSI), including techniques like Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) and Matrix-Assisted Laser Desorption Ionization (MALDI-MSI), represents a powerful tool for visualizing the spatial distribution of metabolites within biological tissues. guidetopharmacology.orguni.lu This methodology is particularly valuable for understanding the localization and accumulation patterns of active components, such as ganoderic acids, across different parts and developmental stages of Ganoderma fruiting bodies. guidetopharmacology.orguni.lu

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods play a significant role in the analysis of this compound and related triterpenoids, often integrated with chromatographic separation techniques. This compound exhibits a maximum absorption wavelength (λmax) at 255 nm, which is utilized for its detection and quantification caymanchem.com.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Ultraviolet (HPLC-UV) detection is a widely employed spectrophotometric approach for analyzing ganoderic acids. These methods typically involve detection at wavelengths such as 252 nm, 254 nm, 256 nm, or 271 nm, depending on the specific ganoderic acid and the mobile phase used akjournals.comjfda-online.commdpi.comoamjms.eujfda-online.com. For instance, an HPLC-DAD method developed for the quality control of Ganoderma lucidum and related species reported detection wavelengths set at 256 nm for acids and their derivatives mdpi.com. Similarly, a reverse-phase HPLC method for the determination of nine triterpenoids, including some ganoderic acids, utilized detection at 252 nm jfda-online.comjfda-online.com. The UV absorption of standards and samples for triterpenoid compounds, including this compound, has also been recorded at 271 nm in some studies oamjms.eu.

While direct spectrofluorometric assays specifically for this compound were not explicitly detailed in the search results, spectrophotometric techniques, particularly those coupled with HPLC, are foundational for its quantitative analysis. The total triterpenoid content in Ganoderma extracts can also be estimated using general spectrophotometric methods researchgate.net.

Development of Reference Standards and Certified Materials

The availability of high-purity reference standards is paramount for accurate identification and quantification of this compound. Reference standards for this compound (CAS No. 98665-19-1) are commercially available from various manufacturers, such as ChemFaces and Cayman Chemical, typically with purities of ≥95% caymanchem.comchemfaces.comchemfaces.comphytopurify.com. These standards are crucial for calibrating analytical instruments, validating methods, and ensuring the reliability of quantitative results.

Although the direct development of certified reference materials specifically for this compound was not extensively detailed, the existence of USP (United States Pharmacopeia) Reference Standards for other ganoderic acids, such as Ganoderic acid A, highlights the importance of such materials in pharmaceutical and dietary supplement quality control usp.orgsigmaaldrich.com. These pharmacopoeial standards are intended for use in specified quality tests and assays for Ganoderma lucidum fruiting body and powder monographs . The development of liquid chromatography-mass spectrometry (LC-MS) methods often relies on isolated ganoderic acids as reference standards to confirm the identity of chromatographic peaks nih.gov. The use of such standards ensures the traceability and comparability of analytical data across different laboratories and studies.

Application in Quality Control of Ganoderma Extracts and Preparations

Analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), are indispensable for the quality control of Ganoderma extracts and preparations akjournals.commdpi.comnih.govnih.govresearchgate.netmaxapress.comgoogle.comganoderma-market.com. The primary goal of quality control is to ensure the identity, purity, and consistent content of active components, such as this compound, in commercial products.

HPLC-DAD fingerprinting methods are utilized for the comprehensive analysis of triterpene constituents, including this compound, in different parts of Ganoderma lucidum, such as fruiting bodies and spores akjournals.commdpi.com. These methods allow for the simultaneous quantification of multiple ganoderic acids, providing a chemical profile that can be used for quality assessment and species identification akjournals.commdpi.comresearchgate.net. For example, an HPLC-DAD method was developed and validated for the quantitative determination of 14 triterpene constituents in Ganoderma lucidum and related species, demonstrating its utility in quality control mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the determination of ganoderic acids, including this compound, in complex Ganoderma samples and biological matrices like rat plasma nih.govresearchgate.netmaxapress.comganoderma-market.com. A validated HPLC method for quantifying this compound in triterpenoid-enriched fractions of Ganoderma lucidum was reported to be simple, sensitive, precise (<15%), and accurate (>90% recovery) nih.gov. Similarly, LC-MS/MS methods for the simultaneous analysis of five ganoderic acids, including this compound, have shown intra- and inter-day precision of less than 6.2% and accuracy ranging from 90.0% to 105.7% researchgate.netganoderma-market.com. These methods are critical for ensuring the consistency of medicinal value, as the content of ganoderic acids can vary significantly based on geographical origin, cultivation practices, and processing methods akjournals.comfrontiersin.org.

The application of these analytical methods allows for:

Quantification of this compound: Determining the exact amount of this compound in raw materials, intermediate products, and finished Ganoderma preparations akjournals.commdpi.comnih.govresearchgate.netmaxapress.comganoderma-market.com.

Identity Verification: Confirming the presence of this compound as a characteristic component of Ganoderma lucidum nih.govgoogle.com.

Quality Consistency: Monitoring variations in the chemical composition across different batches or sources of Ganoderma products akjournals.commaxapress.comfrontiersin.org.

Method Validation: Ensuring the reliability and robustness of the analytical procedures used for routine quality control jfda-online.commdpi.comnih.govresearchgate.netganoderma-market.com.

Table: Performance Parameters of Analytical Methods for Ganoderic Acids

Method TypeAnalyte(s)Precision (RSD%)Accuracy (Recovery%)LOD (ng/mL or µg/mL)LOQ (ng/mL or µg/mL)Reference
HPLCThis compound<15%>90%Not specifiedNot specified nih.gov
LC-MS/MSGanoderic acids (C2, B, A, H, D)<6.2%90.0-105.7%3.0-25.0 ng/mL20.0-40.0 ng/mL researchgate.netganoderma-market.com
HPLC-DAD14 Triterpenes (including 9 ganoderic acids)Intra-day: 0.81-3.20%Inter-day: 0.43-3.67%Intra-day: 95.38-102.19%Inter-day: 96.63-103.09%0.34-1.41 µg/mL1.01-4.23 µg/mL mdpi.com
HPLC9 Ganoderic acidsIntra-day: 0.8-4.8%Inter-day: 0.7-5.1%96.85-105.09%Not specifiedNot specified jfda-online.comjfda-online.com

**pharmacokinetic and Biotransformation Studies of Ganoderic Acid H Preclinical Focus **

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical pharmacokinetic assessments of Ganoderic Acid H have been conducted using rat models to determine its ADME profile. Following oral administration of a triterpenoid-enriched fraction (TEF) from Ganoderma lucidum, which is rich in GA-H, the compound was found to be rapidly absorbed. researchgate.net

A pharmacokinetic analysis in rats revealed that GA-H reached its maximum plasma concentration (Cmax) of 2509.9 ng/mL within two hours (Tmax). researchgate.net The compound demonstrated sustained presence in the plasma for up to 12 hours. researchgate.net Furthermore, it exhibited a low elimination rate (Kel) of 0.05 L/h, suggesting it is cleared from the body relatively slowly. researchgate.net These findings indicate that GA-H possesses high systemic exposure and is absorbed rapidly after oral administration. researchgate.net While detailed distribution studies specifically for GA-H are limited, the analysis of related triterpenoids, such as Ganoderic Acid A (GAA), shows distribution into plasma, bile, and urine in preclinical models. researchgate.net

**preclinical Efficacy Studies of Ganoderic Acid H in *in Vivo* Animal Models**

Anticancer Efficacy in Xenograft and Syngeneic Animal Models

The in vivo anticancer effects of Ganoderic acid H have been evaluated in several preclinical models, demonstrating its potential to inhibit tumor growth and spread.

Research has indicated that this compound, often in conjunction with other ganoderic acids, can suppress the proliferation and metastatic behavior of cancer cells. Studies on breast cancer have shown that this compound, along with Ganoderic acid A, has notable effects on inhibiting cancer progression. science.gov Triterpenoid (B12794562) extracts from Ganoderma lucidum, which include a variety of ganoderic acids, have been found to inhibit the growth and metastasis of lung carcinoma and hepatoma in animal models. mdpi.comoatext.com

In a study utilizing a syngeneic mouse tumor model with murine colorectal carcinoma CT26 cells, a Ganoderma lucidum formulation containing a mixture of spores and fruiting bodies, and thus various ganoderic acids, markedly suppressed tumor growth when administered as a dietary supplement. oup.com While much of the in vivo research has been conducted on extracts containing multiple ganoderic acids, the collective evidence suggests a significant role for these compounds in cancer treatment. mdpi.comoatext.comresearchgate.net For instance, Ganoderic acid T has been shown to suppress tumor growth and metastasis of Lewis Lung Carcinoma in vivo by down-regulating the expression of MMP-2 and MMP-9. pharmacophorejournal.com

Interactive Data Table: Anticancer Efficacy of Ganoderic Acid T in Animal Models

Animal ModelCancer Cell LineTreatmentKey FindingsReference
C57BL/6 miceLewis Lung Carcinoma (LLC)Ganoderic acid TSuppressed tumor growth and lung metastasis; Down-regulated MMP-2 and MMP-9 mRNA expression. pharmacophorejournal.com
Athymic miceHuman solid tumorsGanoderic acid TSuppressed the growth of human solid tumors. oatext.com

The potential of ganoderic acids to enhance the efficacy of conventional cancer therapies is an area of active investigation. In a study on CT26 tumor-bearing mice, the co-administration of ganoderic acid with 5-fluorouracil (B62378) (5-FU) was found to ameliorate chemotherapy-related fatigue. nih.gov Another study using a syngeneic murine colorectal carcinoma model (CT26) demonstrated that a Ganoderma lucidum extract, when combined with nab-paclitaxel, significantly suppressed tumor growth and induced apoptosis. oup.comoup.com Furthermore, Ganoderic acid A has been shown to potentiate the cytotoxicity of cisplatin (B142131) in gallbladder cancer cells. frontiersin.org While these studies highlight the potential of ganoderic acids as a whole in combination therapy, specific in vivo research focusing solely on this compound in this context is still emerging.

Tumor Growth Inhibition and Metastasis Suppression [1, 13]

Anti-inflammatory and Immunomodulatory Effects in Disease Models

Ganoderic acids have demonstrated significant anti-inflammatory and immunomodulatory properties in various animal models of disease. begellhouse.com Triterpenoid extracts from Ganoderma lucidum have been shown to mediate anti-inflammatory effects through the inhibition of NF-κB and AP-1 signaling pathways in macrophages. begellhouse.com Specifically, Ganoderic acid A has been observed to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. begellhouse.com

In a mouse model of ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), treatment with ganoderic acid ameliorated body weight loss, reduced the disease activity index, and decreased intestinal inflammatory responses. oup.com In a rat model of post-stroke depression, Ganoderic acid A-mediated modulation of microglial polarization was associated with reduced neuroinflammation. nih.gov Furthermore, in a D-galactose-induced mouse model of aging, Ganoderic acid A was found to regulate the Th17/Treg cell axis, thereby alleviating neuroinflammation. nih.govresearchgate.net While these studies underscore the anti-inflammatory potential of the ganoderic acid class, dedicated in vivo studies on the specific effects of this compound are needed to fully elucidate its profile.

Hepatoprotective Effects in Chemically-Induced Liver Injury Models

The protective effects of ganoderic acids against liver damage induced by chemical toxins have been documented in several animal studies. Ganoderma lucidum extracts, rich in triterpenoids like ganoderic acids, have shown hepatoprotective activity against carbon tetrachloride (CCl4)-induced liver injury in rats. frontiersin.orgnih.gov Administration of these extracts led to a reduction in elevated serum levels of liver enzymes such as AST and ALT. frontiersin.org

In a study on alcoholic liver injury in mice, ganoderic acids were found to alleviate liver damage by reducing oxidative stress and regulating lipid metabolism. oup.com Specifically, ganoderic acids decreased lactate (B86563) dehydrogenase activity and malondialdehyde levels while increasing the activities of antioxidant enzymes. nih.gov Another study demonstrated that a nanoformulation of ganoderic acid significantly attenuated markers of hepatic damage in rats with D-galactosamine-induced hepatotoxicity. pharmacophorejournal.com While the collective data on ganoderic acids are promising, specific in vivo studies focusing on the hepatoprotective effects of this compound against chemically-induced liver injury are required for a more detailed understanding.

Interactive Data Table: Hepatoprotective Effects of Ganoderma lucidum Extracts in CCl4-Induced Liver Injury in Rats

Treatment GroupSerum AST (U/L)Serum ALT (U/L)Reference
ControlNormal RangeNormal Range frontiersin.org
CCl4 onlySignificantly ElevatedSignificantly Elevated frontiersin.org
CCl4 + G. lucidum extract (100 mg/kg)ReducedReduced
CCl4 + G. lucidum extract (200 mg/kg)Significantly ReducedSignificantly Reduced
CCl4 + SilymarinSignificantly ReducedSignificantly Reduced

Antidiabetic Effects in Rodent Models of Diabetes

The potential of ganoderic acids and Ganoderma lucidum extracts to manage diabetes has been explored in various rodent models. In streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with ganoderic acid has been shown to reduce blood glucose levels and increase insulin (B600854) levels. nih.govnih.gov Furthermore, these treatments also led to a reduction in free fatty acids in both hepatic and adipose tissues. nih.gov

In another study using STZ-induced diabetic mice, ganoderic lucidum polysaccharides demonstrated a glucose-lowering effect. d-nb.info Similarly, in db/db mice, a model for type 2 diabetes, Ganoderma lucidum extracts have shown beneficial effects. mdpi.com Histopathological studies in ganoderic acid-treated diabetic mice have revealed an enhancement of β-cells in the pancreas. nih.gov Triterpenoids from Ganoderma, including various ganoderic acids, are thought to contribute to these antidiabetic effects by inhibiting aldose reductase and α-glucosidase, thereby reducing intestinal glucose uptake and sorbitol accumulation. nih.gov Although the evidence for the antidiabetic properties of the ganoderic acid family is growing, specific studies on the efficacy of this compound in rodent models of diabetes are still needed.

Neuroprotective and Cognitive Enhancement Studies in Animal Models

Preclinical studies suggest that ganoderic acids possess neuroprotective and cognitive-enhancing properties. n-Butyl ganoderate H has been identified to have anti-acetylcholinesterase (AChE) activity, which is a key target in the management of Alzheimer's disease. researchgate.net Ganoderic acid A has been more extensively studied in this regard. In a mouse model of Alzheimer's disease, Ganoderic acid A was found to ameliorate cognitive deficits and reduce Aβ42 levels in the hippocampus by enhancing autophagy. nih.gov

Furthermore, in a D-galactose-induced aging mouse model, long-term administration of Ganoderma lucidum triterpenoids was shown to mitigate age-associated brain physiological decline. mdpi.com In a rat model of post-stroke depression, Ganoderic acid A demonstrated neuroprotective effects by modulating microglial polarization and reducing neuroinflammation. nih.gov While these findings highlight the potential of the ganoderic acid class in neuroprotection and cognitive enhancement, more specific research on this compound is necessary to determine its individual contribution and mechanisms of action in these animal models.

Osteoporosis Prevention and Bone Health Studies in Animal Models

Currently, there is a lack of available scientific literature reporting on preclinical in vivo studies that have specifically investigated the efficacy of this compound in animal models of osteoporosis or its effects on bone health. While other related compounds from Ganoderma lucidum, such as Ganoderic Acid A and Ganoderic Acid DM, have been studied for their potential anti-osteoporotic effects, similar research focused solely on this compound has not been identified. caymanchem.comnih.govnih.govfrontiersin.orgspandidos-publications.comresearchgate.net

Other In Vivo Pharmacological Validations

This compound has been evaluated in several other preclinical in vivo models, demonstrating a range of pharmacological activities, including analgesic and hepatoprotective effects.

One of the notable in vivo activities of this compound is its antinociceptive, or pain-relieving, effect. A study utilizing a mouse model of acetic acid-induced writhing, a common method for screening analgesic drugs, found that this compound inhibited the writhing response in a dose-dependent manner. caymanchem.com This suggests that this compound possesses analgesic properties that could be beneficial in managing pain.

Table 1: Antinociceptive Effect of this compound in Mice
Animal ModelAssayKey FindingsReference
MiceAcetic acid-induced writhingThis compound (1, 3, and 5 mg/kg) demonstrated a dose-dependent inhibition of writhing. caymanchem.com

Pharmacokinetic studies have also been conducted to understand the absorption, distribution, metabolism, and excretion of this compound in animal models. In one such study, a triterpenoid-enriched fraction (TEF) from Ganoderma lucidum, with this compound as a major component, was administered orally to rats. researchgate.net The analysis of this compound in the rat plasma revealed that it is bioavailable, reaching its maximum concentration in the blood within two hours and maintaining a quantifiable presence for up to 12 hours. researchgate.net

Table 2: Pharmacokinetic Profile of this compound in Rats
Animal ModelParameterValueReference
RatsTime to Maximum Plasma Concentration (Tmax)~2 hours researchgate.net
Maximum Plasma Concentration (Cmax)2509.9 ng/mL
Elimination Rate (Kel)0.05 L/h

Furthermore, studies on extracts containing a mixture of ganoderic acids, including this compound, have pointed towards other potential therapeutic benefits. In a study on mice with excessive alcohol intake, oral administration of a high dose of ganoderic acids led to improvements in liver health and a reduction in serum and liver lipid parameters. mdpi.com Specifically, this intervention was associated with a decrease in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), alongside an increase in high-density lipoprotein cholesterol (HDL-C). mdpi.com While not a study of pure this compound, these findings suggest a potential role for this compound in hepatoprotection and lipid metabolism. mdpi.com

The anti-inflammatory properties of Ganoderma lucidum extracts containing this compound have also been investigated in animal models of inflammation. tandfonline.com However, these studies have typically used broad extracts rather than the isolated compound, making it difficult to attribute the observed effects specifically to this compound.

**future Research Directions and Translational Perspectives for Ganoderic Acid H Research**

Elucidation of Novel Molecular Targets and Signaling Pathways

While Ganoderic acid H is known to inhibit angiotensin-converting enzyme (ACE) and HIV-1 protease, its full spectrum of molecular interactions remains largely uncharted. caymanchem.com Future research must focus on identifying and validating novel protein targets to broaden its therapeutic applicability. Ganoderic acids, as a class, are recognized for their ability to modulate complex signaling networks crucial in cancer progression, such as NF-κB, PI3K/AKT/mTOR, and JAK/STAT3. caldic.commdpi.com Specifically, ganoderic acids have been shown to suppress the growth of cancer cells by modulating AP-1 and NF-κB signaling. caymanchem.com

Advanced research should employ techniques like network pharmacology to predict new therapeutic targets and pathways. cas.cn For instance, studies on other ganoderic acids have successfully used this approach to identify key candidate proteins in breast cancer, which were subsequently validated through molecular docking and cell-based assays. cas.cn A similar strategy for this compound could uncover previously unknown mechanisms, potentially revealing its efficacy in other diseases. Furthermore, investigating its role in modulating pathways like the p53-MDM2 interaction, as explored for Ganoderic acid A, could provide new insights into its anti-cancer potential. mdpi.com

Development of Advanced Delivery Systems (e.g., Nanoparticles, Liposomes)

A significant hurdle for the clinical application of many ganoderic acids, including likely this compound, is their poor water solubility and limited bioavailability. mdpi.com Advanced drug delivery systems offer a promising solution to overcome these challenges. mdpi.com Encapsulating this compound into nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can enhance its stability, improve circulation time, and enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy and reducing potential side effects. mdpi.commdpi.comresearchgate.net

Research has demonstrated the successful encapsulation of ganoderic acid extracts in nanodispersions and SLNs, leading to higher cytotoxicity against liver cancer cells compared to the free compound. mdpi.comresearchgate.net For example, one study reported that ganoderic acid-loaded SLNs exhibited a particle size of 73 nm and achieved over 70% drug release within eight hours, demonstrating superior performance in vivo. researchgate.net Another innovative approach involved creating a thermosensitive liposome (B1194612) loaded with Ganoderic acid A and gold nanorods, which could release the drug upon near-infrared irradiation, showcasing a potential for targeted photochemotherapy. tandfonline.com Applying these technologies to this compound could significantly enhance its translational potential.

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutics

Combining this compound with other therapeutic agents could lead to synergistic effects, enhancing treatment efficacy while potentially lowering required dosages and mitigating side effects. Research into other ganoderic acids has shown promising results in this area. For example, Ganoderic acid A has been found to potentiate the cytotoxicity of cisplatin (B142131) in gallbladder cancer cells by promoting DNA damage and inhibiting cancer stemness. nih.gov This combination significantly reduced the IC50 value of cisplatin, indicating a potent synergistic interaction. nih.gov

Future studies should systematically explore the combination of this compound with conventional chemotherapy drugs, other phytochemicals, or even nanoparticles. A recent study demonstrated a synergistic antifungal effect when Ganoderma lucidum triterpenoids were combined with biosynthesized zinc oxide nanoparticles against various dermatophytes. nanomedicine-rj.comnanomedicine-rj.com Investigating such combinations for this compound could reveal powerful new therapeutic strategies for a range of diseases, including various cancers and microbial infections.

Omics Technologies Integration (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, the integration of "omics" technologies is essential. researchgate.net Genomics, proteomics, and metabolomics can provide a comprehensive map of the molecular changes induced by this compound in biological systems. nih.gov For instance, integrated proteomics and metabolomics have been used to analyze the response of G. lucidum to methyl jasmonate, an elicitor that boosts ganoderic acid production. This approach successfully identified hundreds of differentially abundant proteins and significant metabolic reprogramming, offering deep insights into the regulatory networks of biosynthesis. nih.gov

Applying these technologies to cells or tissues treated with this compound can elucidate its mechanism of action on a system-wide level. Metabolomics analysis has been instrumental in identifying variations in triterpenoid (B12794562) profiles in G. lucidum based on cultivation methods, and a similar approach could detail the metabolic fingerprint of this compound's activity. frontiersin.orgmdpi.com This comprehensive data can help in identifying biomarkers for its efficacy and in understanding its complex interactions within the cellular environment.

Biotechnological Approaches for Sustainable Production

This compound, like other triterpenoids in Ganoderma, is typically found in low concentrations in the mushroom's fruiting body, making extraction-based production inefficient and unsustainable. nih.govfrontiersin.org Biotechnological methods present a viable and scalable alternative. Submerged fermentation of G. lucidum mycelia is a promising technology for producing ganoderic acids, and research has focused on optimizing fermentation conditions and developing effective bioprocessing strategies to enhance yields. researchgate.netnih.gov

Genetic engineering of G. lucidum or heterologous expression in microbial hosts like yeast offers a more advanced solution. nih.govnih.gov Researchers have successfully engineered baker's yeast to produce specific ganoderic acids by introducing key enzymes from the biosynthetic pathway, achieving higher yields than those obtained from the farmed mushroom. nih.gov Furthermore, overexpressing homologous genes, such as farnesyl diphosphate (B83284) synthase in G. lucidum, has been shown to increase the production of total ganoderic acids. d-nb.info Applying these metabolic engineering and synthetic biology strategies to specifically enhance the production of this compound is a critical step toward its commercial viability. d-nb.infod-nb.info

Mechanistic Studies on Rare or Under-explored Biological Activities

While research has touched upon the anti-hypertensive, anti-HIV, and anti-cancer activities of this compound, many of its potential biological effects remain under-explored. caymanchem.com Ganoderic acids as a class have a vast range of reported activities, including anti-inflammatory, antioxidant, hepatoprotective, and antimicrobial effects. caldic.comnih.govsemanticscholar.org

Future investigations should focus on screening this compound for a wider array of bioactivities and then conducting in-depth mechanistic studies on any promising findings. For example, its potential as an anti-gout agent could be explored, as other ganoderic acids have been identified as xanthine (B1682287) oxidase inhibitors. arabjchem.org Similarly, its role in neuroprotection, immunomodulation, or as an anti-parasitic agent warrants investigation, as these are known activities of other triterpenoids from G. lucidum. nih.gov Delving into these less-common activities could uncover unique therapeutic niches for this compound.

Overcoming Research Challenges and Limitations in Natural Product Drug Discovery

The journey of this compound from a natural compound to a clinical drug is fraught with challenges inherent in natural product drug discovery. Key limitations include low natural abundance and difficulties in purification due to the presence of numerous structurally similar compounds. frontiersin.orgnih.gov The complex stereochemistry of ganoderic acids makes total chemical synthesis exceptionally difficult and commercially unfeasible. nih.gov

Addressing these challenges requires a multi-pronged approach. As mentioned, biotechnological production is crucial for ensuring a sustainable supply. researchgate.net Advances in separation science, such as high-speed counter-current chromatography (HSCCC), are needed for efficient purification. arabjchem.org Furthermore, overcoming the limited editing efficiency and off-target effects of gene-editing tools like CRISPR/Cas9 in G. lucidum is essential for successful metabolic engineering. mdpi.com Addressing these technical and logistical hurdles is fundamental to unlocking the full therapeutic potential of this compound and other valuable natural products.

Q & A

Q. What are the primary mechanisms of action of Ganoderic acid H in cancer research, and how are these mechanisms experimentally validated?

this compound (GAH) inhibits transcription factors AP-1 and NF-κB, suppressing urokinase-type plasminogen activator (uPA) secretion, which is critical for tumor invasion and metastasis. Experimental validation includes:

  • NF-κB Inhibition Assays : Electrophoretic mobility shift assays (EMSAs) or luciferase reporter gene systems to measure transcriptional activity .
  • Anti-Proliferative Effects : MTT assays or colony formation assays in highly invasive breast cancer cell lines (e.g., MDA-MB-231) .
  • Invasion/Migration Analysis : Transwell assays or scratch/wound healing assays to quantify metastatic potential .

Q. Which structural features of this compound are critical for its bioactivity?

The lanostane-type triterpenoid backbone, particularly hydroxylation at positions 3 and 7, enhances its antitumor activity. Structural modifications at these sites reduce efficacy, as shown in structure-activity relationship (SAR) studies using synthetic analogs .

Q. What standard assays are recommended for assessing this compound’s cytotoxicity and selectivity?

  • Cytotoxicity : IC₅₀ determination via MTT or ATP-based viability assays in cancer vs. non-cancerous cell lines (e.g., MCF-10A).
  • Selectivity Index : Calculate using IC₅₀ ratios (normal cells/cancer cells) to evaluate therapeutic windows .
  • Apoptosis Validation : Flow cytometry (Annexin V/PI staining) and Western blotting for cleaved caspases (e.g., caspase-3/7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported efficacy of this compound across different cancer models?

Discrepancies may arise from variations in cell line aggressiveness, culture conditions, or GAH concentrations. Mitigation strategies include:

  • Standardized Protocols : Use consistent cell passage numbers, serum concentrations, and GAH solvent controls (e.g., DMSO ≤0.1%).
  • Orthogonal Validation : Combine functional assays (e.g., invasion) with omics approaches (transcriptomics/proteomics) to identify context-dependent pathways .
  • Dose-Response Curves : Test GAH at multiple concentrations (e.g., 10–100 µM) to establish threshold effects .

Q. What experimental designs are optimal for evaluating this compound’s anti-metastatic effects in vivo?

  • Xenograft Models : Implant metastatic cancer cells (e.g., MDA-MB-231) into immunodeficient mice and administer GAH intraperitoneally (10–20 mg/kg).
  • Imaging Techniques : Bioluminescence or MRI to track tumor dissemination.
  • Histopathological Analysis : Metastatic burden quantification in lungs/liver using H&E staining .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Transcriptomics : RNA-seq to identify NF-κB/AP-1 downstream targets (e.g., MMP-9, uPAR).
  • Proteomics : SILAC labeling to quantify changes in metastasis-associated proteins.
  • Network Pharmacology : Use tools like STRING or Cytoscape to map GAH-regulated pathways and prioritize hub genes .

Q. What methodologies address challenges in this compound’s solubility and bioavailability for preclinical studies?

  • Solubility Enhancement : Use cyclodextrin complexes or lipid-based nanoparticles.
  • Pharmacokinetics (PK) : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.
  • Bioavailability Optimization : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to enhance intestinal absorption .

Methodological Best Practices

Q. How should researchers validate this compound’s target engagement in NF-κB signaling?

  • Co-Immunoprecipitation (Co-IP) : Verify GAH’s direct interaction with NF-κB subunits (e.g., p65).
  • Kinase Activity Assays : Measure IκBα phosphorylation in TNF-α-stimulated cells.
  • Knockdown/Overexpression Models : Use siRNA or CRISPR to confirm NF-κB-dependent effects .

Q. What strategies ensure reproducibility in this compound studies?

  • Open Data Sharing : Deposit raw data (e.g., RNA-seq files) in repositories like GEO or PRIDE.
  • Detailed Metadata : Document cell line authentication, GAH batch numbers, and experimental conditions.
  • Inter-Laboratory Collaboration : Cross-validate findings with independent research groups .

Q. How can computational tools complement experimental research on this compound?

  • Molecular Docking : Predict GAH’s binding affinity to NF-κB/AP-1 using AutoDock or Schrödinger.
  • QSAR Modeling : Develop predictive models for analog synthesis.
  • Machine Learning : Train classifiers to identify GAH-responsive biomarkers from multi-omics datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.